molecular formula C14H20O B14482179 1-(1-Methoxyprop-1-en-1-yl)-4-(2-methylpropyl)benzene CAS No. 65961-37-7

1-(1-Methoxyprop-1-en-1-yl)-4-(2-methylpropyl)benzene

Cat. No.: B14482179
CAS No.: 65961-37-7
M. Wt: 204.31 g/mol
InChI Key: LIVKEKKDYUPQCI-UHFFFAOYSA-N
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Description

1-(1-Methoxyprop-1-en-1-yl)-4-(2-methylpropyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a methoxyprop-1-en-1-yl group and a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methoxyprop-1-en-1-yl)-4-(2-methylpropyl)benzene can be achieved through several synthetic routes. One common method involves the alkylation of benzene derivatives with appropriate alkyl halides under Friedel-Crafts conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methoxyprop-1-en-1-yl)-4-(2-methylpropyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with a palladium catalyst.

    Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alcohols.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Methoxyprop-1-en-1-yl)-4-(2-methylpropyl)benzene depends on its interaction with molecular targets. It may interact with enzymes or receptors, leading to changes in cellular pathways. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methoxyprop-1-en-1-yl)-4-(2-methylpropyl)benzene: vs. : Similar structure but different substituents.

    This compound: vs. : Similar functional groups but different positions.

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and applications.

Properties

CAS No.

65961-37-7

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

1-(1-methoxyprop-1-enyl)-4-(2-methylpropyl)benzene

InChI

InChI=1S/C14H20O/c1-5-14(15-4)13-8-6-12(7-9-13)10-11(2)3/h5-9,11H,10H2,1-4H3

InChI Key

LIVKEKKDYUPQCI-UHFFFAOYSA-N

Canonical SMILES

CC=C(C1=CC=C(C=C1)CC(C)C)OC

Origin of Product

United States

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